molecular formula C14H26OSi B8663768 1-(Trimethylsilyl)undec-1-YN-3-one CAS No. 124576-28-9

1-(Trimethylsilyl)undec-1-YN-3-one

Cat. No. B8663768
M. Wt: 238.44 g/mol
InChI Key: DSJYQYSBHAXZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trimethylsilyl)undec-1-YN-3-one is a useful research compound. Its molecular formula is C14H26OSi and its molecular weight is 238.44 g/mol. The purity is usually 95%.
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properties

CAS RN

124576-28-9

Product Name

1-(Trimethylsilyl)undec-1-YN-3-one

Molecular Formula

C14H26OSi

Molecular Weight

238.44 g/mol

IUPAC Name

1-trimethylsilylundec-1-yn-3-one

InChI

InChI=1S/C14H26OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h5-11H2,1-4H3

InChI Key

DSJYQYSBHAXZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 500 ml of CH2Cl2 was added 53 ml (294 mmol) of nonanoyl chloride and 50 g (293.4 mmol) of bis(trimethylsilyl)acetylene. The reaction mixture was cooled in an ice bath and 40 g (300 mmol) of AlCl3 was added portionwise with stirring over 1/2 hour. After stirring for an additional hour, the reaction mixture was quenched with ice. Water was added to the reaction mixture and it was extracted 3x with 200 ml aliquots of diethyl ether. The combined extracts were washed 2x with 50 ml aliquots of saturated NaHCO3, 1 x with brine, and then dried (MgSO4). The solvent was removed in vacuo to give a brown oil which was used without further purification.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 500ml of CH2Cl2 was added 53ml (294 mmol) of nonanoyl chloride and 50g (293.4 mmol) of bis(trimethylsilyl) acetylene. The reaction mixture was cooled in an ice bath and 40g (300 mmol) of AlCl3 was added portionwise with stirring over 1/2 hour. After stirring for an additional hour, the reaction mixture was quenched with ice. Water was added to the reaction mixture and it was extracted 3x with 200ml aliquots of diethyl ether. The combined extracts were washed 2x with 50ml aliquots of saturated NaHCO3, 1 x with brine, and then dried (MgSO4). The solvent was removed in vacuo to give a brown oil which was used without further purification.
[Compound]
Name
40g
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
[Compound]
Name
50g
Quantity
293.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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